Spirocyclic Scaffold vs. Non-Spiro 1-Benzylpiperidine-4-carbonitrile: Impact on Conformational Rigidity and Lipophilicity
The target compound incorporates a 1,4-dioxa-8-aza-spiro[4.5]decane moiety, which fundamentally alters molecular topology compared to the non-spiro reference compound 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4, C13H16N2, MW 200.28 g/mol) . The spirocyclic fusion introduces two additional oxygen atoms, increasing the molecular weight by 141.17 g/mol (341.45 vs. 200.28) and altering the hydrogen-bonding profile from 2 acceptors / 0 donors to 5 acceptors / 0 donors . The computed logP (XLogP3) of the target compound is 1.9, compared to an estimated ~2.5 for 1-benzylpiperidine-4-carbonitrile, while the TPSA increases from ~27 Ų to 48.7 Ų, reflecting enhanced polarity and altered membrane permeability characteristics . These differences are structurally encoded by the spirocyclic dioxolane ring and cannot be replicated by simple N-alkyl or 4-substituted piperidine analogs.
| Evidence Dimension | Molecular Weight, HBA/HBD Count, XLogP3, TPSA |
|---|---|
| Target Compound Data | MW 341.45 g/mol, HBA 5, HBD 0, XLogP3 1.9, TPSA 48.7 Ų, Rotatable Bonds 3 |
| Comparator Or Baseline | 1-Benzylpiperidine-4-carbonitrile: MW 200.28 g/mol, HBA 2, HBD 0, XLogP3 ~2.5, TPSA ~27 Ų, Rotatable Bonds 2 |
| Quantified Difference | ΔMW +141.17 g/mol (70% increase); ΔHBA +3; ΔXLogP3 −0.6 units; ΔTPSA +21.7 Ų (80% increase) |
| Conditions | Computed physicochemical properties using standard cheminformatics algorithms (XLogP3, TPSA) |
Why This Matters
The altered physicochemical profile directly impacts solubility, permeability, and off-target promiscuity potential, making the spirocyclic compound a distinct chemical entity for lead optimization and cannot be proxied by simpler piperidine carbonitriles.
